多粘菌素 E1

描述

Polymixin E1, also known as Colistin A, is a vital antibiotic used for the treatment of multiresistant Gram-negative ESKAPE pathogen infections . It is a major constituent of the cationic lipopeptide antibiotic colistin, originally isolated from B. polymyxa . It is active against P. aeruginosa and E. coli .

Synthesis Analysis

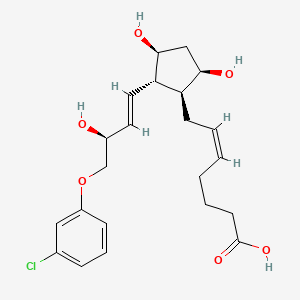

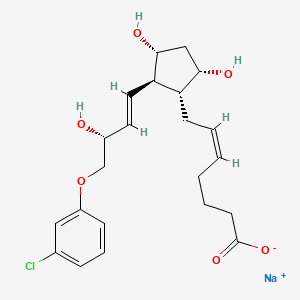

Polymixin E1 is a mixture of related decapeptides, polymyxin E1 (colistin A) and polymyxin E2 (colistin B). These have a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . Two strategies were developed to synthesize the acylated cyclic peptides known as polymyxins .

Molecular Structure Analysis

Polymixin E1 has a general structure composed of a cyclic heptapeptide moiety and a side chain acylated at the N-terminus by a fatty acid . The structure of polymyxin E1 is concluded to be (I; R = (+) 6-methyloctanoyl, X = D -Leu) and is therefore identical with that of colistin A .

Physical And Chemical Properties Analysis

Polymixin E1 is limited by their high nephrotoxicity and neurotoxicity, as well as their poor permeability and absorption in the gastrointestinal tract . Topical administration of polymyxins is limited by their low activity due to their susceptibility to environmental conditions (hydrolysis, oxidation) and the wound environment (pH, proteolysis), in addition to their minimal residence time .

科学研究应用

Antibiotic Resistance

Colistin A plays a critical role in the field of antibiotic resistance. It is considered a last-resort antibiotic for treating infections caused by Gram-negative bacteria . However, resistance to Colistin is increasing due to chromosomal mutations and the acquisition of resistance genes carried by plasmids, particularly the mcr genes . Understanding the mechanisms driving colistin resistance and monitoring its global prevalence are essential steps in addressing the growing threat of antimicrobial resistance .

Treatment of Acinetobacter baumannii Infections

Acinetobacter baumannii has emerged as a pressing challenge in clinical practice, mainly due to the development of resistance to multiple antibiotics, including colistin . This review highlights all the possible mechanisms of colistin resistance and the genetic basis contributing to this resistance . The development of new antibiotics and the use of various combinations and synergistic drug combinations are discussed in the context of overcoming colistin resistance of A. baumannii infections .

Mechanism of Action

Colistin kills bacteria by disrupting the bacterial outer and inner membranes via a long-accepted model, termed the “self-promoted uptake pathway" .

Combination Therapy

Colistin A can be used in combination with other antimicrobial agents to enhance its effectiveness. For instance, a study found that a combination of econazole and colistin was used to treat mice after infection .

Emergence of E. coli Colistin Resistance

The application of Colistin A has been challenged by the emergence of E. coli colistin resistance . This highlights the need for continuous research and development of new antibiotics.

Global Prevalence of mcr Genes

The global prevalence of mcr genes, which are responsible for colistin resistance, is another area of research where Colistin A is significantly relevant . The co-presence of colistin-resistant genes with other antibiotic resistance determinants further complicates treatment strategies .

作用机制

Target of Action

Colistin A, also known as Polymyxin E1, primarily targets the bacterial cell membrane of Gram-negative bacteria . The primary targets are the phosphates of lipid A on the bacterial outer membrane .

Mode of Action

Colistin A acts as a surface active agent, penetrating and disrupting the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal . It competitively displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .

Biochemical Pathways

Colistin A disrupts the bacterial cell membrane, causing lethality . Its antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . This leads to the insertion of the polymyxin molecule into the membrane .

Pharmacokinetics

Colistin A is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of Colistin A’s action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death . This effect is bactericidal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Colistin A. For example, the prevalence of colistin resistance is higher in certain regions of the world . The resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . A plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin .

未来方向

There is a great interest in developing various polymyxin delivery systems that improve polymyxin bioavailability and reduce drug toxicity through targeted and controlled release . The most suitable systems for improving oral, inhalation, and parenteral polymyxin delivery are polymer particles, liposomes, and conjugates, while gels, polymer fibers, and membranes are attractive materials for topical administration of polymyxin for the treatment of infected wounds and burns .

属性

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N16O13/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYMJULXQKGMM-HHAJOKTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049079 | |

| Record name | Colistin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1169.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colistin A | |

CAS RN |

7722-44-3 | |

| Record name | Colistin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colistin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLISTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500HI50Z9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)